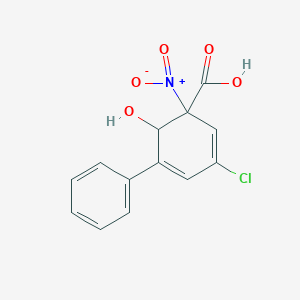![molecular formula C18H21NO4 B14796063 (6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)
(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalotaxine is a benzazepine alkaloid isolated from the plant genus Cephalotaxus, which is native to East Asia. This compound was first isolated in 1963 and has since been studied for its unique structure and potential therapeutic applications . Cephalotaxine is known for its complex multicyclic skeleton, which is derived from aromatic amino acid precursors such as phenylalanine and tyrosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cephalotaxine can be synthesized through various methods. One notable synthetic route involves the oxidative ring-opening of a furan, followed by a transannular Mannich cyclization. This method builds the full cephalotaxine substructure in a single operation with a yield of 60% . Another approach involves the borohydride reduction of cephalotaxinone, which is prepared through a Mannich cyclization of an intermediate diketone .
Industrial Production Methods: Despite numerous synthetic efforts, commercial production of cephalotaxine is still largely dependent on extraction from plant sources, particularly Cephalotaxus harringtonii . This is due to the higher abundance of cephalotaxine in the plant compared to its synthetic counterparts.
Analyse Des Réactions Chimiques
Types of Reactions: Cephalotaxine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidative metabolism of aromatic precursors leads to the formation of highly oxygenated cyclohexyl derivatives .
Common Reagents and Conditions:
Oxidation: Utilizes reagents such as potassium permanganate or chromium trioxide.
Reduction: Borohydride reduction is commonly used for converting cephalotaxinone to cephalotaxine.
Substitution: Involves reagents like alkyl halides for introducing different functional groups.
Major Products: The major products formed from these reactions include various cephalotaxine derivatives, such as homoharringtonine, which is synthesized through esterification of cephalotaxine .
Applications De Recherche Scientifique
Cephalotaxine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its role in plant metabolism and biosynthesis pathways.
Medicine: Exhibits potent antileukemia effects by inhibiting protein synthesis in leukemia cells.
Industry: Employed in the development of new antitumor agents due to its unique structure and bioactivity.
Mécanisme D'action
Cephalotaxine exerts its effects primarily by inhibiting protein synthesis. It binds to the peptidyl transferase center of the human ribosome, thereby preventing the elongation of the polypeptide chain . This mechanism is particularly effective against leukemia cells, where it induces apoptosis by activating the mitochondrial apoptosis pathway and inhibiting autophagy flow .
Comparaison Avec Des Composés Similaires
Cephalotaxine is unique among its analogs due to its specific multicyclic structure and potent biological activity. Similar compounds include:
Harringtonine: Another alkaloid from Cephalotaxus with similar antileukemia properties.
Homoharringtonine: A derivative of cephalotaxine used in cancer treatment.
Cephalosines: A group of alkaloids with similar structures but varying biological activities.
Propriétés
Formule moléculaire |
C18H21NO4 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16?,17?,18-/m0/s1 |
Clé InChI |
YMNCVRSYJBNGLD-ABHNRTSZSA-N |
SMILES isomérique |
COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
SMILES canonique |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)

![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)
![N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B14796029.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)
![2-[[(8R,10R,14R)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796051.png)

![[(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)


